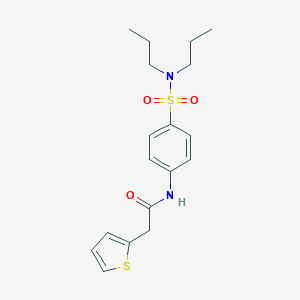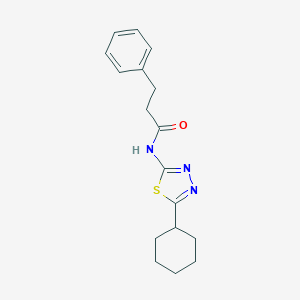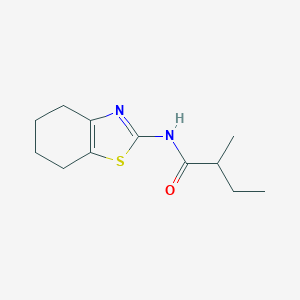
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QMPT, and it is a quinazoline derivative that has been synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
QMPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, QMPT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In drug discovery, QMPT has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, QMPT has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of QMPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
QMPT has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins. Physiologically, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using QMPT in lab experiments include its synthetic accessibility, its potential use as a starting material for the synthesis of novel compounds, and its diverse range of potential applications. The limitations of using QMPT in lab experiments include its potential toxicity, its limited solubility, and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions related to QMPT. These include the development of new synthetic methods for QMPT and its derivatives, the identification of new therapeutic applications for QMPT, and the development of new materials using QMPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of QMPT and its potential toxicity.
Synthesemethoden
The synthesis of QMPT involves a multi-step process that includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-(2-cyano-phenylamino) acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-aminophenyl) acetate. The final step involves the reaction of ethyl 2-(2-aminophenyl) acetate with propargyl isothiocyanate to form QMPT.
Eigenschaften
Produktname |
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
|---|---|
Molekularformel |
C13H14N4OS |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
(4-oxo-1H-quinazolin-2-yl)methyl N//'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
InChI-Schlüssel |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
Isomerische SMILES |
C=CC/N=C(/N)\SCC1=NC(=O)C2=CC=CC=C2N1 |
SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
Kanonische SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)

![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
